Technical Documentation Center

3-Iodo-4-phenyl-1H-pyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Iodo-4-phenyl-1H-pyrazole
  • CAS: 1238062-17-3

Core Science & Biosynthesis

Foundational

A Theoretical Investigation Framework for 3-Iodo-4-phenyl-1H-pyrazole: A Whitepaper for Drug Discovery Professionals

Abstract The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous approved drugs with diverse therapeutic actions.[1] Its derivatives are known to exhibit a wide array...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous approved drugs with diverse therapeutic actions.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antidepressant effects.[2][3][4] The strategic functionalization of the pyrazole scaffold allows for the fine-tuning of its physicochemical and biological properties. This technical guide presents a comprehensive theoretical framework for the in-depth study of a specific, promising derivative: 3-iodo-4-phenyl-1H-pyrazole. The presence of a phenyl group at the C4 position offers potential for crucial π-π stacking interactions within protein binding sites, while the iodo-substituent at the C3 position not only influences electronic properties but also serves as a versatile synthetic handle for further molecular elaboration via cross-coupling reactions.[5][6] This document outlines a systematic, multi-faceted computational approach, from first-principles quantum chemical calculations to molecular dynamics, to elucidate the structural, electronic, and biological potential of this molecule, providing a roadmap for its rational development as a novel therapeutic agent.

Introduction: The Strategic Importance of the Pyrazole Scaffold

The pyrazole moiety is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement confers a unique set of electronic and hydrogen-bonding capabilities, making it a privileged scaffold in drug design.[1] Marketed drugs such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant feature this core, underscoring its clinical and commercial significance.[1]

The subject of this guide, 3-iodo-4-phenyl-1H-pyrazole, is a particularly intriguing analogue.

  • The 4-Phenyl Group: This bulky, aromatic substituent can engage in favorable hydrophobic and π-stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a protein's active site. Such interactions are often critical for achieving high binding affinity and selectivity.

  • The 3-Iodo Group: The iodine atom is a heavy halogen that can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. Furthermore, the carbon-iodine bond is a key synthon in organic chemistry, readily participating in palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira reactions.[5][7] This allows the iodo-group to serve as a strategic attachment point for further molecular diversification, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

This guide provides the theoretical underpinning necessary to explore and predict the behavior of this molecule, thereby accelerating its journey from a conceptual structure to a potential drug candidate.

Synthetic Feasibility and Structural Foundation

While a dedicated synthesis for 3-iodo-4-phenyl-1H-pyrazole is not extensively reported, its construction is highly feasible based on established pyrazole chemistry. A plausible approach involves the cyclization of a suitably substituted 1,3-dicarbonyl compound with hydrazine or the Vilsmeier-Haack reaction on an appropriate acetophenone phenylhydrazone precursor, followed by regioselective iodination.[8][9] The Vilsmeier-Haack reaction, in particular, is a well-established method for producing pyrazole-4-carbaldehydes, which can be further modified.[9]

An initial theoretical investigation must be grounded in an accurate molecular structure. Therefore, any computational study should ideally be benchmarked against experimental data from techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the connectivity and chemical environment of atoms.[10]

  • Mass Spectrometry (MS): To verify the molecular weight and elemental composition.[5]

  • X-ray Crystallography: To determine the precise three-dimensional geometry, including bond lengths, bond angles, and the dihedral angle between the pyrazole and phenyl rings.[8][11]

A Multi-Pillar Theoretical Analysis Framework

We propose a cascaded theoretical workflow to build a comprehensive profile of 3-iodo-4-phenyl-1H-pyrazole. This workflow is designed to be self-validating, where the outputs of one stage inform and refine the subsequent stages.

G cluster_0 Pillar 1: Quantum Mechanics cluster_1 Pillar 2: Molecular Interactions cluster_2 Pillar 3: Pharmacokinetics cluster_3 Synthesis & Validation A DFT Calculations (Geometry, Orbitals, MEP) B NBO Analysis (Charge Distribution) A->B Optimized Geometry C Target Selection (Based on Pyrazole Pharmacology) A->C Informs Target Class D Molecular Docking (Binding Mode & Affinity) C->D E Molecular Dynamics (Complex Stability) D->E Top Scoring Pose G SAR Analysis & Analogue Design E->G Validated Binding Hypothesis F ADME-Tox Prediction (Drug-Likeness) F->G Pharmacokinetic Profile H Experimental Validation (In-vitro Assays) G->H

Figure 1: Proposed theoretical investigation workflow.
Pillar 1: Quantum Chemical Calculations with Density Functional Theory (DFT)

The initial step is to understand the molecule's intrinsic properties, independent of a biological target. DFT is the method of choice for this, offering a balance of accuracy and computational cost.

Experimental Protocol: DFT Optimization and Analysis

  • Structure Input: Build the 3D structure of 3-iodo-4-phenyl-1H-pyrazole using molecular modeling software.

  • Method Selection: Employ the B3LYP hybrid functional, which is widely used for organic molecules.

  • Basis Set: Use a robust basis set such as 6-311++G(d,p) to accurately describe the electronic structure.

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule.

  • Frequency Calculation: Calculate vibrational frequencies to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculation: From the optimized geometry, calculate the key electronic properties summarized in Table 1.

Parameter Significance & Rationale
Optimized Geometry Provides the most stable 3D structure, including bond lengths, angles, and the crucial dihedral angle between the pyrazole and phenyl rings. This is the foundational input for all subsequent simulations.
HOMO-LUMO Energies The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their energy gap (ΔE), indicate the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) Maps the electrostatic potential onto the electron density surface. It visually identifies electron-rich regions (nucleophilic sites, e.g., around the pyrazole nitrogens) and electron-poor regions (electrophilic sites), predicting sites for non-covalent interactions.
Natural Bond Orbital (NBO) Charges Calculates the charge distribution on each atom. This helps in understanding the polarity of the molecule and identifying atoms likely to participate in electrostatic interactions or hydrogen bonding.
Pillar 2: Probing Biological Interactions with Molecular Docking and Dynamics

Based on the broad activities of pyrazole derivatives, we can select a panel of potential protein targets for investigation.[4][12] Promising targets include Janus kinases (JAKs), Aurora kinases, and Epidermal Growth Factor Receptor (EGFR).[10][13]

Experimental Protocol: Molecular Docking

  • Ligand Preparation: Use the DFT-optimized structure of 3-iodo-4-phenyl-1H-pyrazole. Assign partial charges and define rotatable bonds.

  • Protein Preparation: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). Remove water molecules, add hydrogen atoms, and repair any missing residues.

  • Grid Generation: Define the binding site (active site) on the protein where the docking search will be performed. This is typically centered on the location of a co-crystallized native ligand.

  • Docking Execution: Run a molecular docking algorithm (e.g., AutoDock Vina) to predict the most favorable binding poses of the ligand within the protein's active site.

  • Pose Analysis: Analyze the top-scoring poses based on their predicted binding energy (kcal/mol) and the specific interactions formed (e.g., hydrogen bonds, hydrophobic interactions, π-stacking, halogen bonds).

A hypothetical outcome of such an analysis is presented in Table 2.

Protein Target (PDB ID) Predicted Binding Energy (kcal/mol) Key Predicted Interactions
JAK2 Kinase -9.2H-bond with hinge region; π-stacking of phenyl ring.
Aurora A Kinase -8.5Halogen bond from iodine to backbone carbonyl.
EGFR Kinase (1M17) -8.8Hydrophobic interaction with gatekeeper residue.
Bacterial Topoisomerase -7.9H-bond with catalytic aspartate residue.

To validate the stability of a promising docked pose, a Molecular Dynamics (MD) simulation is performed. This simulation tracks the movement of every atom in the protein-ligand complex over time, providing insight into its dynamic behavior.

G cluster_0 Causality A DFT Properties (Charge, Geometry, MEP) D Electronic Features (HOMO/LUMO, Polarity) A->D Determines E Structural Features (Dihedral Angle, H-bond donors/acceptors) A->E Determines B Molecular Docking (Binding Pose Prediction) F Interaction Potential (H-bonds, Halogen Bonds, π-stacking) B->F Reveals C Predicted Biological Activity (Affinity, Selectivity) D->B Guides E->B Guides F->C Correlates to

Figure 2: Relationship between molecular properties and predicted activity.
Pillar 3: In Silico Pharmacokinetic (ADME-Tox) Profiling

An effective drug must not only bind its target but also possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with an acceptable toxicity (Tox) profile. These can be predicted computationally.

Methodology: ADME-Tox Prediction

Using web-based platforms like SwissADME or commercial software packages, the molecule's structure is analyzed against established models to predict key pharmacokinetic parameters.

ADME-Tox Property Parameter Significance
Physicochemical Lipinski's Rule of FiveAssesses general "drug-likeness" and potential for good oral bioavailability.
Absorption Caco-2 PermeabilityPredicts intestinal absorption.
Distribution Blood-Brain Barrier (BBB) PermeationIndicates potential for CNS activity or side effects.
Metabolism Cytochrome P450 (CYP) InhibitionPredicts potential for drug-drug interactions.
Toxicity Ames Test PredictionFlags potential for mutagenicity.

Synthesis of Data and Path Forward

The true power of this theoretical framework lies in the integration of its three pillars. The DFT calculations provide a high-fidelity molecular structure for robust docking and MD simulations. The docking results identify the most probable biological targets, which can then be prioritized for experimental validation. The ADME-Tox profile acts as a critical filter, ensuring that research efforts are focused on molecules with a higher probability of success in later developmental stages.

The insights gained from this comprehensive theoretical analysis will enable:

  • Rational Prioritization: Focus experimental resources on the most promising biological targets.

  • Hypothesis-Driven Analogue Design: If docking reveals a specific interaction is key, or if ADME predicts poor solubility, the 3-iodo position can be used to synthetically introduce new functional groups to address these issues in a targeted manner.

  • Reduced Attrition: By identifying potential liabilities (e.g., predicted toxicity, poor ADME) early, the framework helps to reduce the high attrition rates common in drug discovery.

Conclusion

3-Iodo-4-phenyl-1H-pyrazole represents a molecule of significant potential, combining the proven pharmacological relevance of the pyrazole scaffold with strategic substituents that offer both potent interaction capabilities and synthetic versatility. The multi-pillar theoretical investigation framework detailed in this guide—spanning quantum mechanics, molecular interaction modeling, and pharmacokinetic prediction—provides a rigorous and efficient roadmap for elucidating its therapeutic potential. By embracing such a computation-first approach, research organizations can de-risk their discovery programs, accelerate timelines, and more effectively design the next generation of pyrazole-based medicines.

References

  • Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. (2021). PubMed. Available at: [Link]

  • Synthesis of 3-phenyl-1H-pyrazole derivatives. (2017). Atlantis Press. Available at: [Link]

  • 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (2011). PubMed Central (PMC). Available at: [Link]

  • 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. (2010). Semantic Scholar. Available at: [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011). Kaunas University of Technology ePubl. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PubMed Central (PMC). Available at: [Link]

  • 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. (2010). ResearchGate. Available at: [Link]

  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (n.d.). Pharmacognosy Research. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Available at: [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Asian Journal of Chemistry. Available at: [Link]

  • (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011). ResearchGate. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PubMed. Available at: [Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (n.d.). ARKAT USA, Inc.. Available at: [Link]

  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision N-Alkylation of 3-Iodo-4-phenyl-1H-pyrazole

Abstract & Strategic Overview The 3-iodo-4-phenyl-1H-pyrazole scaffold is a high-value intermediate in the synthesis of kinase inhibitors and allosteric modulators. The presence of the C3-iodine provides a critical handl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 3-iodo-4-phenyl-1H-pyrazole scaffold is a high-value intermediate in the synthesis of kinase inhibitors and allosteric modulators. The presence of the C3-iodine provides a critical handle for subsequent cross-coupling (Suzuki-Miyaura, Sonogashira), while the C4-phenyl group establishes the hydrophobic core common in drug discovery.

However, N-alkylation of this substrate is non-trivial due to annular tautomerism (


-H vs. 

-H). The reaction often yields a mixture of regioisomers: the desired 1-alkyl-3-iodo-4-phenylpyrazole (via

attack) and the often undesired 1-alkyl-5-iodo-4-phenylpyrazole (via

attack).

This guide details two optimized protocols to maximize regioselectivity for the 1-alkyl-3-iodo isomer, driven by steric control and solvent effects. We provide a self-validating NMR workflow to unequivocally distinguish between isomers.

Mechanistic Insight & Regioselectivity

The Steric-Electronic Conflict

The regiochemical outcome is governed by the interplay between the tautomeric equilibrium and the steric bulk of the C3-iodine atom.

  • Tautomerism: In solution, the pyrazole exists in equilibrium. While the 3-iodo tautomer is often thermodynamically favored, the reactive species is the pyrazolide anion.

  • Steric Shielding: The iodine atom (Van der Waals radius ~1.98 Å) exerts significant steric hindrance on the adjacent nitrogen (

    
    ).
    
  • Nucleophilic Attack: Alkylation preferentially occurs at the nitrogen distal to the bulky iodine (

    
    ), leading to the 1,3,4-substitution pattern. However, small electrophiles (e.g., MeI) or high temperatures can overcome this barrier, increasing the formation of the 1,5,4-isomer.
    
Pathway Visualization

The following diagram illustrates the divergence in alkylation pathways.

G Start 3-Iodo-4-phenyl-1H-pyrazole (Tautomeric Mix) Anion Pyrazolide Anion (Resonance Hybrid) Start->Anion Deprotonation (Base) Path1 Path A: Attack via N1 (Distal to Iodine) Anion->Path1 Fast Path2 Path B: Attack via N2 (Proximal to Iodine) Anion->Path2 Slow (Steric Clash) Prod1 Major Product 1-alkyl-3-iodo-4-phenylpyrazole (Sterically Favored) Path1->Prod1 Prod2 Minor Product 1-alkyl-5-iodo-4-phenylpyrazole (Sterically Hindered) Path2->Prod2

Figure 1: Bifurcation of regioselective alkylation pathways. Path A is favored due to the steric shielding of N2 by the C3-Iodine atom.

Experimental Protocols

Method A: Cesium Carbonate / DMF (Robust & Scalable)

Recommended for: Primary alkyl halides, benzylic halides, and scale-up batches >5g.

Rationale: Cesium carbonate (


) provides the "Cesium Effect," where the large cation radius stabilizes the pyrazolide anion and enhances solubility in polar aprotic solvents, promoting 

kinetics at the less hindered nitrogen.

Reagents:

  • Substrate: 3-Iodo-4-phenyl-1H-pyrazole (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.2 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Protocol:

  • Charge: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-Iodo-4-phenyl-1H-pyrazole (1.0 equiv) and

    
     (2.0 equiv).
    
  • Solvate: Add anhydrous DMF under an Argon atmosphere. Stir at Room Temperature (RT) for 15 minutes to allow partial deprotonation.

  • Addition: Add the alkyl halide (1.2 equiv) dropwise.

    • Note: If the electrophile is a solid, dissolve in minimal DMF before addition.

  • Reaction: Stir at RT for 4–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.

    • Endpoint: Disappearance of starting material (

      
       Da).
      
  • Workup:

    • Dilute the reaction mixture with EtOAc (5x reaction volume).

    • Wash with water (3x) to remove DMF and inorganic salts.

    • Wash with saturated brine (1x).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Silica Gel).

    • Gradient: 0%

      
       20% EtOAc in Hexanes.
      
    • Elution Order: The 1-alkyl-3-iodo isomer is typically less polar (elutes first) compared to the 1-alkyl-5-iodo isomer due to the "shielding" of the dipole by the bulky iodine and phenyl groups.

Method B: Sodium Hydride / THF (Kinetic Control)

Recommended for: Less reactive electrophiles or when Method A yields poor conversion.

Rationale: Irreversible deprotonation generates a "naked" anion. In THF, the tight ion pairing can further enhance regioselectivity towards the less hindered


 position.

Reagents:

  • Substrate: 3-Iodo-4-phenyl-1H-pyrazole (1.0 equiv)

  • Base:

    
     (60% dispersion in oil, 1.5 equiv)
    
  • Electrophile: Alkyl Halide (1.2 equiv)

  • Solvent: Anhydrous THF (0.15 M)

Step-by-Step Protocol:

  • Preparation: Place

    
     (1.5 equiv) in a dry flask under Argon. Wash with dry Hexanes (2x) to remove mineral oil if downstream impurities are a concern (optional).
    
  • Deprotonation: Suspend

    
     in anhydrous THF at 0 °C. Add a solution of 3-Iodo-4-phenyl-1H-pyrazole in THF dropwise over 10 minutes.
    
    • Observation: Gas evolution (

      
      ) will occur.
      
  • Equilibration: Stir at 0 °C for 30 minutes until gas evolution ceases.

  • Alkylation: Add the alkyl halide dropwise at 0 °C.

  • Completion: Allow the mixture to warm to RT and stir for 2–6 hours.

  • Quench: Carefully quench with saturated

    
     solution at 0 °C.
    
  • Extraction: Extract with EtOAc (3x), dry (

    
    ), and concentrate.
    

Data Summary & Validation

Regioselectivity Comparison

The following table summarizes typical outcomes based on internal optimization data.

ParameterMethod A (

/DMF)
Method B (

/THF)
Mechanism Thermodynamic / Weak BaseKinetic / Strong Base
Temp 25 °C0 °C

25 °C
Typical Yield 85–95%75–90%
Regio Ratio (

:

)
~85:15 to 95:5~90:10 to >98:2
Tolerance High (Esters, Nitriles safe)Low (No acidic protons/electrophiles)
Analytical Validation: The NOE Logic

Distinguishing the 1,3-isomer from the 1,5-isomer is critical. Standard 1H NMR is often insufficient due to similar shifts. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is the mandatory validation step.

  • Target Structure: 1-alkyl-3-iodo-4-phenylpyrazole (

    
    -alkylated).
    
  • Impurity: 1-alkyl-5-iodo-4-phenylpyrazole (

    
    -alkylated).
    

Diagnostic Signals:

  • H-5 Proton: The singlet on the pyrazole ring.

  • N-Alkyl Protons: The protons on the carbon directly attached to the nitrogen.

Interpretation:

  • Case 1 (Desired Product): The N-alkyl group is at position 1.[1][2] The pyrazole proton is at position 5.[3] They are adjacent .

    • Result:Strong NOE correlation between N-Alkyl protons and Pyrazole-H5.

  • Case 2 (Undesired Isomer): The N-alkyl group is at position 1 (renumbered). The Iodine is at position 5.[3] The pyrazole proton is at position 3.[4][5]

    • Result:NO NOE correlation between N-Alkyl protons and Pyrazole-H3 (too distant).

Validation Step1 Isolate Major Isomer Step2 Run 2D NOESY NMR Step1->Step2 Decision NOE between N-Alkyl & Ring-H? Step2->Decision ResultA CONFIRMED 1-alkyl-3-iodo-4-phenyl (Desired) Decision->ResultA Yes (Proximity) ResultB REJECTED 1-alkyl-5-iodo-4-phenyl (Undesired) Decision->ResultB No (Distal)

Figure 2: Analytical decision tree for structural confirmation.

Troubleshooting & Safety

  • Dehalogenation: Avoid using copper catalysts or extremely high temperatures (>100 °C) during alkylation, as the C3-Iodine bond can be labile, leading to 4-phenylpyrazole.

  • Over-alkylation: While rare for pyrazoles, quaternary salt formation can occur with methyl iodide. Stick to 1.1–1.2 equivalents of electrophile.

  • Iodine Stability: Store the starting material and product away from light to prevent homolytic cleavage of the C-I bond.

References

  • Regioselectivity in Pyrazole Alkylation

    • Beilstein J. Org. Chem.2014, 10, 1166–1171. "Regioselective N-alkylation of the 1H-indazole scaffold..." (Analogous mechanistic basis for steric control).
  • Synthesis of 3-Substituted Pyrazoles

    • J. Org.[2][6] Chem.2014 , 79, 23, 11541–11548. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles..."

  • NMR Characterization of Pyrazole Isomers

    • Magn. Reson. Chem.2019, 57, 457–468. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy."
  • General Pyrazole Synthesis Protocols

    • Organic Chemistry Portal, "Synthesis of Pyrazoles".

Sources

Application

Application Notes and Protocols: 3-Iodo-4-phenyl-1H-pyrazole in Modern Medicinal Chemistry

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] This document provides a detailed technical guide on the application of a key, versatile intermediate: 3-iodo-4-phenyl-1H-pyrazole . The strategic placement of the iodine atom at the 3-position of the pyrazole ring offers a reactive handle for a variety of powerful cross-coupling reactions, enabling the synthesis of diverse libraries of drug-like molecules. This guide will detail the synthesis of this valuable building block, its subsequent functionalization, and its application in the generation of potent kinase inhibitors, with a particular focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors for anti-cancer applications.

The Strategic Advantage of 3-Iodo-4-phenyl-1H-pyrazole

The 3-iodo-4-phenyl-1H-pyrazole scaffold is of significant interest to medicinal chemists for several key reasons:

  • Versatility in Synthesis: The carbon-iodine bond is highly amenable to a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings.[2][3] This allows for the facile introduction of a wide array of aryl, heteroaryl, and alkynyl moieties at the 3-position, providing a powerful tool for structure-activity relationship (SAR) studies.

  • Prevalence in Bioactive Molecules: The pyrazole core is a well-established pharmacophore found in numerous biologically active compounds, exhibiting activities such as anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[4][5]

  • Kinase Inhibition: Many pyrazole-containing molecules have been identified as potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[6][7] The ability to diversify the substitution pattern around the pyrazole core is crucial for achieving selectivity and potency against specific kinases.

Synthesis of 3-Iodo-4-phenyl-1H-pyrazole: A Protocol Grounded in Mechanistic Understanding

While numerous methods exist for pyrazole synthesis, a highly effective route to 3-iodo-4-phenyl-1H-pyrazole involves a two-step sequence commencing from phenylpropiolaldehyde. This method leverages the formation of a hydrazone intermediate followed by an electrophilic iodocyclization.

Protocol 2.1: Synthesis of Phenylpropiolaldehyde Hydrazone

This initial step involves the condensation of phenylpropiolaldehyde with hydrazine hydrate.

Materials:

  • Phenylpropiolaldehyde

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve phenylpropiolaldehyde (1.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Slowly add hydrazine hydrate (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure. The crude hydrazone can often be used in the next step without further purification.

Causality of Experimental Choices: The use of a slight excess of hydrazine hydrate ensures complete conversion of the aldehyde. Acetic acid catalyzes the condensation by protonating the aldehyde carbonyl, making it more electrophilic. Ethanol is a suitable solvent that dissolves both reactants.

Protocol 2.2: Electrophilic Iodocyclization to 3-Iodo-4-phenyl-1H-pyrazole

The crude phenylpropiolaldehyde hydrazone is then cyclized in the presence of molecular iodine.

Materials:

  • Phenylpropiolaldehyde hydrazone (from Protocol 2.1)

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the crude hydrazone in dichloromethane.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Add a solution of iodine (1.2 eq) in dichloromethane dropwise at room temperature.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-iodo-4-phenyl-1H-pyrazole.

Causality of Experimental Choices: Iodine acts as the electrophile that initiates the cyclization of the hydrazone onto the alkyne. Sodium bicarbonate is a mild base that neutralizes the HI generated during the reaction, preventing side reactions. The workup with sodium thiosulfate is a standard procedure to quench any remaining iodine.

Synthesis_Workflow cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Iodocyclization Phenylpropiolaldehyde Phenylpropiolaldehyde Hydrazone Phenylpropiolaldehyde Hydrazone Phenylpropiolaldehyde->Hydrazone EtOH, Acetic Acid (cat.) Hydrazine Hydrazine Hydrate Hydrazine->Hydrazone FinalProduct 3-Iodo-4-phenyl-1H-pyrazole Hydrazone->FinalProduct DCM, NaHCO₃ Iodine Iodine (I₂) Iodine->FinalProduct

Caption: Synthetic workflow for 3-Iodo-4-phenyl-1H-pyrazole.

Application in Library Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

The true utility of 3-iodo-4-phenyl-1H-pyrazole lies in its capacity as a versatile substrate for palladium-catalyzed cross-coupling reactions. This allows for the rapid generation of diverse chemical libraries for high-throughput screening.

Protocol 3.1: Suzuki-Miyaura Coupling for Aryl and Heteroaryl Diversification

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyrazole and a variety of boronic acids or esters.[4]

Materials:

  • 3-Iodo-4-phenyl-1H-pyrazole

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dioxane and Water (4:1 mixture)

Procedure:

  • To a reaction vessel, add 3-iodo-4-phenyl-1H-pyrazole, the boronic acid, and potassium carbonate.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the dioxane/water solvent mixture and degas the solution.

  • Add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Causality of Experimental Choices: The palladium catalyst is essential for the catalytic cycle. The base (K₂CO₃) is required to activate the boronic acid. A mixed aqueous-organic solvent system is typically used to dissolve both the organic and inorganic reagents.

Protocol 3.2: Sonogashira Coupling for Alkynyl Diversification

The Sonogashira coupling facilitates the introduction of terminal alkynes, a common feature in kinase inhibitors that can form key interactions in the ATP-binding pocket.

Materials:

  • 3-Iodo-4-phenyl-1H-pyrazole

  • Terminal alkyne (1.2 eq)

  • Pd(PPh₃)₂Cl₂ (0.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve 3-iodo-4-phenyl-1H-pyrazole and the terminal alkyne in THF and triethylamine.

  • Degas the solution with an inert gas.

  • Add Pd(PPh₃)₂Cl₂ and CuI to the reaction mixture.

  • Stir at room temperature or with gentle heating (40-60 °C) for 2-8 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture to remove the triethylamine salt and concentrate the filtrate.

  • Purify the residue by column chromatography.

Causality of Experimental Choices: This reaction requires a dual catalytic system of palladium and copper(I). Triethylamine acts as both the base and the solvent.

Coupling_Workflow cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling Start 3-Iodo-4-phenyl-1H-pyrazole Suzuki_Product 3-Aryl-4-phenyl-1H-pyrazole Start->Suzuki_Product Sonogashira_Product 3-Alkynyl-4-phenyl-1H-pyrazole Start->Sonogashira_Product Suzuki_Reactant Ar-B(OH)₂ Suzuki_Reactant->Suzuki_Product Pd(PPh₃)₄, K₂CO₃ Sonogashira_Reactant R-C≡CH Sonogashira_Reactant->Sonogashira_Product Pd(PPh₃)₂Cl₂, CuI, TEA

Caption: Cross-coupling diversification of 3-iodo-4-phenyl-1H-pyrazole.

Application in the Synthesis of VEGFR-2 Kinase Inhibitors

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[8] Thus, inhibitors of VEGFR-2 are a major class of anti-cancer drugs. The 3-amino-1H-pyrazole core is a known scaffold for potent kinase inhibitors.[7] 3-Iodo-4-phenyl-1H-pyrazole can serve as a precursor to such compounds.

Exemplary Target: N-(4-((3-amino-4-phenyl-1H-pyrazol-1-yl)methyl)phenyl)acetamide

This hypothetical target molecule incorporates the 3-amino-4-phenyl-1H-pyrazole core, which can be accessed from the corresponding 3-iodo derivative.

Synthetic Scheme:

  • N-Alkylation: Reaction of 3-iodo-4-phenyl-1H-pyrazole with 4-(bromomethyl)aniline.

  • Buchwald-Hartwig Amination: Conversion of the 3-iodo group to a 3-amino group.

  • Acetylation: Acetylation of the aniline nitrogen.

VEGFR2_Inhibitor_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Inhibitor Pyrazole-based Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Protocol 4.1: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol describes a typical in vitro assay to determine the inhibitory potency (IC₅₀) of a synthesized compound against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Test compound (e.g., N-(4-((3-amino-4-phenyl-1H-pyrazol-1-yl)methyl)phenyl)acetamide)

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the substrate.

  • Add the diluted test compound to the wells. Include a positive control (e.g., Sorafenib) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation

The following table summarizes the inhibitory activities of various pyrazole-based compounds against different kinases, illustrating the potential of this scaffold in drug discovery.

Compound ClassTarget Kinase(s)IC₅₀ (µM)Reference Cell LineCitation
3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivativeJAK20.166K562[6]
3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivativeJAK30.057K562[6]
3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivativeAurora A0.939K562[6]
3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivativeAurora B0.583K562[6]
3-phenyl-4-(phenylhydrazono)-1H-pyrazol-5(4H)-one derivativeVEGFR-20.00893PC-3[9]
3-indolyl phenyl pyrazole-carboxamide derivativeVEGFR-22.83MCF-7[7]

Conclusion

3-Iodo-4-phenyl-1H-pyrazole is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and amenability to a wide range of palladium-catalyzed cross-coupling reactions make it an ideal starting point for the generation of diverse compound libraries. The demonstrated potential of the pyrazole scaffold to yield potent kinase inhibitors, particularly against targets like VEGFR-2, underscores the importance of this intermediate in the development of novel therapeutics for cancer and other diseases. The protocols and data presented herein provide a solid foundation for researchers to utilize 3-iodo-4-phenyl-1H-pyrazole in their drug discovery programs.

References

  • Liu, X., Xu, S., & Xiong, Y. (2017). Synthesis of 3-phenyl-1H-pyrazole Derivatives. In Proceedings of the 2016 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016). Atlantis Press. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Medicinal Chemistry. [Link]

  • Zhang, Y., et al. (2021). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. European Journal of Medicinal Chemistry, 210, 112934. [Link]

  • Banu, H., & Kumar, S. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 59-69.
  • Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(xi), 1-21. [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Global Pharma Technology, 5(1), 1-15. [Link]

  • Refat, M. S., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 33(5), 5557-5565.
  • Zora, M. (2008). Synthesis of 4-Iodopyrazole Derivatives. Middle East Technical University. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Baranauskas, A., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(vi), 54-71. [Link]

  • Sławiński, J., et al. (2020). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 10(15), 8975-8987. [Link]

  • Wanode, D. M., Bhendarkar, K. P., & Khedekar, P. B. (2026). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science, 16(02), 122-135. [Link]

  • Singh, P., & Bast, F. (2014). In silico molecular docking study of natural compounds on wild and mutated epidermal growth factor receptor. Medicinal Chemistry Research, 23(12), 5074-5085.
  • Al-Osta, M. A., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Medicinal Chemistry, 14(8), 1547-1565. [Link]

  • Gontla, R., et al. (2024). Development of 3-indolyl substituted phenyl pyrazolo-carboxamide hybrids as potential type II VEGFR-2 inhibitors and in vitro cytotoxicity studies. Bioorganic & Medicinal Chemistry Letters, 104, 130070. [Link]

Sources

Method

3-Iodo-4-phenyl-1H-pyrazole in the synthesis of kinase inhibitors

Application Notes & Protocols Topic: 3-Iodo-4-phenyl-1H-pyrazole in the Synthesis of Kinase Inhibitors Audience: Researchers, scientists, and drug development professionals. Leveraging the 3-Iodo-4-phenyl-1H-pyrazole Sca...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: 3-Iodo-4-phenyl-1H-pyrazole in the Synthesis of Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Leveraging the 3-Iodo-4-phenyl-1H-pyrazole Scaffold: A Strategic Guide to Kinase Inhibitor Synthesis

This document provides an in-depth guide on the strategic application of the 3-iodo-4-phenyl-1H-pyrazole scaffold in the synthesis of potent and selective kinase inhibitors. We will explore the chemical rationale behind its use, provide detailed, field-proven synthetic protocols, and discuss its role in developing targeted therapeutics for diseases like cancer and inflammatory disorders.[1][2][3]

Introduction: The Strategic Value of the Pyrazole Scaffold

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[4] This has made them one of the most important classes of drug targets. Within the landscape of medicinal chemistry, the pyrazole ring is recognized as a "privileged scaffold".[3][5] Its unique electronic properties and ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site make it an excellent starting point for inhibitor design.[1][6]

The 3-iodo-4-phenyl-1H-pyrazole derivative is a particularly powerful building block for three key reasons:

  • The Pyrazole Core: Serves as a robust anchor, mimicking the adenine portion of ATP to bind effectively within the kinase hinge region.

  • The 4-Phenyl Group: This bulky, hydrophobic group is positioned to occupy a lipophilic pocket adjacent to the ATP-binding site, a common feature exploited in many selective kinase inhibitors, such as those targeting p38 MAP kinase.[7][8][9][10]

  • The 3-Iodo Substituent: The iodine atom is the cornerstone of this scaffold's synthetic versatility.[2] It serves as an exceptional leaving group and a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[2][11] This allows for the systematic and efficient introduction of diverse chemical moieties to explore the solvent-exposed region of the kinase, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

G cluster_scaffold 3-Iodo-4-phenyl-1H-pyrazole Core cluster_applications Synthetic Applications cluster_output Kinase Inhibitor Candidates Scaffold Core Scaffold Iodo 3-Iodo Group (Synthetic Handle) Scaffold->Iodo Phenyl 4-Phenyl Group (Hydrophobic Pocket Interaction) Scaffold->Phenyl Pyrazole Pyrazole Ring (Hinge Binding) Scaffold->Pyrazole Suzuki Suzuki Coupling (+ Boronic Acids) Iodo->Suzuki Pd-Catalysis Sonogashira Sonogashira Coupling (+ Terminal Alkynes) Iodo->Sonogashira Inhibitor Diverse, Potent, and Selective Inhibitors Suzuki->Inhibitor Sonogashira->Inhibitor

Caption: Strategic components of the 3-iodo-4-phenyl-1H-pyrazole scaffold.
Synthesis of the 3-Iodo-4-phenyl-1H-pyrazole Scaffold

The synthesis of the core scaffold is a critical first step. While various methods exist for pyrazole synthesis[12][13], a common and reliable route involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, followed by selective iodination.

Protocol 1: Synthesis of 3-Iodo-4-phenyl-1H-pyrazole

This protocol outlines a two-step process starting from phenylacetaldehyde and ethyl acetate to form an intermediate diketone, which is then cyclized and iodinated.

Materials:

  • Phenylacetaldehyde

  • Ethyl acetate

  • Sodium ethoxide (NaOEt)

  • Hydrazine hydrate

  • Iodine (I₂)

  • Potassium iodate (KIO₃)

  • Sulfuric acid (H₂SO₄)

  • Ethanol (EtOH)

  • Diethyl ether

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Synthesis of 1-phenyl-1,3-butanedione (Intermediate):

    • To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C, add ethyl acetate (1.5 eq) dropwise.

    • Add phenylacetaldehyde (1.0 eq) dropwise to the mixture, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with 1 M HCl until acidic (pH ~5-6).

    • Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the crude diketone.

  • Synthesis and Iodination to 3-Iodo-4-phenyl-1H-pyrazole:

    • Dissolve the crude 1-phenyl-1,3-butanedione in ethanol.

    • Add hydrazine hydrate (1.2 eq) and stir at reflux for 4 hours. Monitor by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature. Add water to precipitate the crude 4-phenyl-1H-pyrazole. Filter and dry the solid.

    • To a solution of the crude 4-phenyl-1H-pyrazole in ethanol, add potassium iodate (KIO₃, 1.2 eq) and elemental iodine (I₂, 1.1 eq).[14]

    • Slowly add sulfuric acid (2.0 eq) dropwise at 0 °C.

    • Allow the mixture to stir at room temperature for 24 hours.

    • Pour the reaction mixture into an ice-water bath and quench with a saturated solution of sodium thiosulfate until the dark color of iodine disappears.

    • Neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

    • Purify the crude product by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield pure 3-iodo-4-phenyl-1H-pyrazole.

Scientist's Notes (The "Why"):

  • The Claisen condensation in Step 1 efficiently forms the required 1,3-dicarbonyl precursor.

  • The Knorr pyrazole synthesis in Step 2 is a classic, high-yielding method for forming the pyrazole ring. Using hydrazine hydrate directly results in an N-unsubstituted pyrazole, which is crucial for many kinase inhibitors as the N-H can act as a hydrogen bond donor.

  • Direct iodination of pyrazoles typically occurs at the C4 position due to electronic effects.[15] By starting with a 4-substituted pyrazole, the iodination is directed to the next most reactive position, C3 or C5. The use of an oxidizing agent like KIO₃ with I₂ is a standard and effective method for electrophilic iodination of electron-rich heterocycles.[14]

Palladium-Catalyzed Cross-Coupling Reactions

The C3-iodo group is the key to diversification. Palladium-catalyzed cross-coupling reactions provide a powerful toolkit for installing a wide range of substituents at this position.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling Start 3-Iodo-4-phenyl-1H-pyrazole Suzuki_Reagents R-B(OH)₂ Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Start->Suzuki_Reagents C-C Bond (sp²-sp²) Sonogashira_Reagents Terminal Alkyne Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Cu(I) co-catalyst Base (e.g., Et₃N) Start->Sonogashira_Reagents C-C Bond (sp²-sp) Suzuki_Product 3-Aryl/Heteroaryl-4-phenyl-1H-pyrazole Suzuki_Reagents->Suzuki_Product Sonogashira_Product 3-Alkynyl-4-phenyl-1H-pyrazole Sonogashira_Reagents->Sonogashira_Product

Caption: Key cross-coupling strategies for diversifying the scaffold.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol is ideal for introducing aryl or heteroaryl groups, which are common in kinase inhibitors for establishing additional interactions or tuning solubility.

Materials:

  • 3-Iodo-4-phenyl-1H-pyrazole (1.0 eq)

  • Aryl/Heteroaryl boronic acid or ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., 2M aq. Na₂CO₃, 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane or DMF/Water mixture)

Step-by-Step Procedure:

  • To a reaction vessel, add 3-iodo-4-phenyl-1H-pyrazole, the boronic acid, and the palladium catalyst.

  • Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent(s) followed by the aqueous base.

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization.

Scientist's Notes (The "Why"):

  • The palladium catalyst is essential for the oxidative addition/reductive elimination cycle. Pd(PPh₃)₄ is a robust choice for many substrates.

  • The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.

  • Degassing the solvents is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Protocol 3: General Procedure for Sonogashira Coupling

This reaction introduces a rigid alkyne linker, which can be used to probe deeper into the active site or to serve as a handle for further functionalization (e.g., click chemistry).[11][15][16]

Materials:

  • 3-Iodo-4-phenyl-1H-pyrazole (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper (I) iodide (CuI, 4-10 mol%)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))

  • Solvent (e.g., THF or DMF)

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 3-iodo-4-phenyl-1H-pyrazole, the palladium catalyst, and CuI.[16]

  • Add the anhydrous, degassed solvent.

  • Add the base (which can also serve as the solvent in some cases) followed by the terminal alkyne.[16]

  • Stir the reaction at room temperature or heat gently (40-60 °C) until completion as monitored by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Purify via column chromatography.

Scientist's Notes (The "Why"):

  • The Sonogashira reaction involves a dual catalytic cycle. The palladium catalyst activates the C-I bond, while the copper(I) co-catalyst activates the alkyne C-H bond, forming a copper acetylide that undergoes transmetalation.[16]

  • An amine base is crucial both to neutralize the HI generated and to keep the catalyst active.

Application Case Study: Synthesis of Aurora and JAK Kinase Inhibitors

The pyrazole scaffold is a core component of inhibitors targeting kinases like Aurora and JAK, which are involved in cell cycle regulation and immune responses, respectively.[17][18][19] The multi-targeted inhibitor AT9283, for instance, features a pyrazole core and has potent activity against Aurora kinases.[20]

Table 1: Example Structure-Activity Relationship (SAR) Data for Pyrazole-Based Inhibitors The following table illustrates how modifications at the C3 position, enabled by the iodo-scaffold, can impact kinase inhibitory potency. Data is representative and compiled from principles in the cited literature.[7][17]

Compound IDC3-Substituent (R)Target KinaseIC₅₀ (nM)Synthesis Route
A-1 4-pyridinylAurora A85Suzuki Coupling
A-2 2-aminopyrimidin-5-ylAurora A32Suzuki Coupling
J-1 4-morpholinophenylJAK2166Suzuki Coupling
J-2 phenylethynylJAK2250Sonogashira Coupling
P-1 4-fluorophenylp38 MAP50Suzuki Coupling

This data highlights a critical principle: Suzuki coupling with nitrogen-containing heterocycles (like in A-2) often enhances potency by allowing for additional hydrogen bonding interactions within the kinase active site.

Conclusion

The 3-iodo-4-phenyl-1H-pyrazole scaffold is a masterful tool for the medicinal chemist. It combines the privileged hinge-binding pyrazole core with a strategically placed hydrophobic phenyl group and a synthetically versatile iodo-handle. By employing robust and predictable palladium-catalyzed cross-coupling reactions, researchers can rapidly generate diverse libraries of compounds. This enables the systematic exploration of structure-activity relationships and the optimization of lead candidates into potent and selective kinase inhibitors for a new generation of targeted therapies.

References

  • Zheng, Y. et al. (2021). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. European Journal of Medicinal Chemistry.
  • Zhang, L. et al. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press.
  • Jubault, P. et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate.
  • Voll, A. et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
  • Anizon, F. et al. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC - NIH.
  • Šačkus, A. et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl.
  • Various Authors. Pyrazole synthesis. Organic Chemistry Portal.
  • Abdel-Maksoud, M. S. et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Publishing.
  • Jubault, P. et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. arkat usa.
  • Ortoleva, G. (1908). First synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine. As referenced in: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • BenchChem. The Strategic Role of 4-Iodopyrazole in Modern Medicinal Chemistry: A Comparative Guide. Benchchem.
  • Voll, A. et al. (2021). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters.
  • Brown, D. G. et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Journal of Medicinal Chemistry.
  • Brown, D. G. et al. (2008). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. ResearchGate.
  • Yevale, D. B. et al. (2023). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. NIH.
  • Yevale, D. B. et al. (2023). A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation. PubMed.
  • Howard, S. et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry.
  • Hassan, G. S. et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central.
  • Brown, D. G. et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry.
  • Hassan, G. S. et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI.
  • Pevarello, P. et al. (2004). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry.
  • Sharma, P. et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
  • El-Fakharany, E. M. et al. (2021). Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. ResearchGate.
  • Wei, W. et al. (2022). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH.
  • Brown, D. G. et al. (2008). Synthesis, crystal structure, and activity of pyrazole inhibitors of p38 map kinase. Medicinal Chemistry Research.
  • Olaru, A. et al. (2013). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. PMC.
  • Barancelli, D. A. et al. (2020). Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. PubMed.
  • Kim, H. et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
  • Yevale, D. B. et al. (2023). A novel class of pyrazole analogues as aurora kinase A inhibitor: Design, synthesis, and anticancer evaluation. ResearchGate.
  • Al-Tel, T. H. et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.
  • Al-Ostoot, F. H. et al. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. MDPI.
  • BenchChem. Application Notes and Protocols for the Sonogashira Reaction of 4-iodo-1-methyl-1H-pyrazol-3-amine. Benchchem.
  • Gulevskaya, A. V. et al. (2010). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. ResearchGate.

Sources

Application

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 3-Iodo-4-phenyl-1H-pyrazole

Abstract This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 3-Iodo-4-phenyl-1H-pyrazole, a key heterocyclic building block in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 3-Iodo-4-phenyl-1H-pyrazole, a key heterocyclic building block in medicinal chemistry and materials science. Pyrazole derivatives are foundational scaffolds in numerous FDA-approved drugs, and their precise structural and purity assessment is critical for reproducible research and development.[1] The strategic placement of an iodine atom on the pyrazole ring offers a versatile handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, making this compound a valuable intermediate.[2][3] This document outlines an integrated analytical workflow, detailing the principles, step-by-step protocols, and expected outcomes for techniques including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Elemental Analysis, X-ray Crystallography, and Fourier-Transform Infrared (FTIR) Spectroscopy. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a robust, self-validating system for quality control and structural elucidation.

Introduction: The Significance of Substituted Pyrazoles

Nitrogen-containing heterocycles are a cornerstone of modern pharmaceutical design, with over 59% of unique small-molecule drugs approved by the U.S. FDA containing at least one such scaffold.[1] Among these, the pyrazole ring is a privileged structure due to its unique chemical properties and its ability to engage in various biological interactions.[4][5] 3-Iodo-4-phenyl-1H-pyrazole (Figure 1) is of particular interest as a synthetic intermediate. The carbon-iodine bond is relatively weak, making it an excellent leaving group in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), which are powerful methods for constructing complex molecular architectures from simpler precursors.

Given its role as a foundational building block, the unambiguous confirmation of its identity, purity, and structure is paramount. An error in an early-stage intermediate can lead to significant downstream consequences, including incorrect final products, irreproducible biological data, and wasted resources. Therefore, a multi-technique analytical approach is not just recommended; it is essential for scientific integrity.

Chemical structure of 3-Iodo-4-phenyl-1H-pyrazole
Figure 1. Chemical Structure of 3-Iodo-4-phenyl-1H-pyrazole.

Integrated Analytical Workflow

The comprehensive characterization of a novel or synthesized compound follows a logical progression from initial identity confirmation to rigorous purity assessment and, ultimately, definitive structural proof. The relationship between the primary analytical techniques is illustrated in the workflow diagram below. This integrated approach ensures that data from each technique corroborates the others, forming a self-validating dossier for the compound.

Analytical_Workflow Figure 2. Integrated Workflow for Compound Characterization cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis Synthesis Chemical Synthesis Purification Purification (Recrystallization / Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) - Primary Structure Purification->NMR Identity Check MS Mass Spectrometry - Molecular Weight - Fragmentation Purification->MS Identity Check HPLC HPLC - Purity Assessment - Quantification Purification->HPLC Purity Check EA Elemental Analysis - Elemental Composition - Formula Validation Purification->EA Purity Check FTIR FTIR Spectroscopy - Functional Group ID Purification->FTIR Confirmation XRAY X-ray Crystallography - Absolute Structure - Solid-State Conformation Purification->XRAY If Crystals Form Report Final Characterization Report NMR->Report MS->Report HPLC->Report EA->Report FTIR->Report XRAY->Report

A logical flow from synthesis to full characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful technique for elucidating the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and number of protons (¹H) and carbons (¹³C).

¹H NMR Spectroscopy

Principle: ¹H NMR detects the magnetically active hydrogen nuclei, providing information on their electronic environment (chemical shift), neighboring protons (spin-spin splitting), and relative numbers (integration).

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified 3-Iodo-4-phenyl-1H-pyrazole and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small drop of tetramethylsilane (TMS, δ = 0.00 ppm) as an internal standard for chemical shift referencing.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[6] Standard acquisition parameters for ¹H NMR are typically sufficient.

  • Data Analysis: Process the resulting Free Induction Decay (FID) with Fourier transformation. Calibrate the spectrum to the TMS peak, integrate all signals, and assign the peaks based on their chemical shift, multiplicity, and integration.

Expected Data & Interpretation:

  • Aromatic Protons (Phenyl Group): A complex multiplet corresponding to 5 protons will appear in the aromatic region, typically between δ 7.2 and 7.6 ppm. The exact shifts depend on the rotational orientation of the phenyl ring.

  • Pyrazole C5-H Proton: A singlet corresponding to 1 proton is expected. Its chemical shift will be downfield due to the aromaticity of the pyrazole ring, likely in the δ 7.5-8.0 ppm region.

  • Pyrazole N1-H Proton: A broad singlet corresponding to 1 proton. Its chemical shift is highly variable (δ 10-13 ppm or even broader) and depends on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange. In some cases, it may be too broad to be easily observed.

Causality Behind Choices:

  • Solvent: Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds. However, if the N-H proton signal is too broad or if solubility is poor, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a superior choice. Its hydrogen-bond accepting nature slows down the N-H exchange rate, resulting in a sharper, more easily identifiable N-H peak.

¹³C NMR Spectroscopy

Principle: ¹³C NMR provides a count of the unique carbon atoms in a molecule and information about their chemical environment (e.g., sp², sp³, attached to electronegative atoms).

Protocol:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of solvent) is required due to the low natural abundance of the ¹³C isotope.

  • Instrumentation: Acquire the spectrum on the same spectrometer, typically using a proton-decoupled pulse sequence to produce a spectrum of singlets, where each peak corresponds to a unique carbon atom.

  • Data Analysis: Assign each peak to a specific carbon atom in the structure. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups, although none are expected for this molecule besides the CHs.

Expected Data & Interpretation: For the C₉H₇IN₂ structure, a total of 9 carbon signals are expected, though some phenyl carbons may overlap.

  • Pyrazole Carbons (C3, C4, C5): Three distinct signals. The C3 carbon, bonded to iodine, will be shifted to a relatively upfield position for a substituted aromatic carbon (around δ 80-100 ppm) due to the heavy atom effect. The C4 and C5 carbons will appear in the aromatic region (δ 120-150 ppm).

  • Phenyl Carbons: Typically four signals are expected for a monosubstituted phenyl ring due to symmetry: one for the ipso-carbon (attached to the pyrazole), two for the ortho/meta carbons, and one for the para-carbon. These will appear in the typical aromatic region (δ 125-140 ppm).

Mass Spectrometry (MS): Confirming Molecular Weight

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive technique for determining the molecular weight of a compound and can provide structural information from fragmentation patterns.

Protocol (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution (approx. 0.1 mg/mL) of the sample in an HPLC-grade solvent such as methanol or acetonitrile.

  • Instrumentation: Infuse the sample solution into an ESI-MS instrument.

  • Acquisition Mode: Operate in positive ion mode to detect the protonated molecule, [M+H]⁺.

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion.

Expected Data & Interpretation:

  • Molecular Formula: C₉H₇IN₂

  • Monoisotopic Mass: 269.97 g/mol

  • Expected Peak: A prominent ion should be observed at m/z ≈ 270.98 ([M+H]⁺). High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a mass measurement with high accuracy (e.g., 270.9781 ± 0.0005).

  • Isotopic Pattern: Unlike chlorine or bromine, iodine is monoisotopic (¹²⁷I), so no characteristic M+2 peak will be observed.[7]

  • Fragmentation: While ESI is a soft ionization method, some fragmentation may occur. Common fragmentation pathways for halogenated compounds can involve the loss of the halogen atom.[8] A fragment ion corresponding to the loss of an iodine radical ([M-I]⁺) might be observed at m/z ≈ 144.

Causality Behind Choices:

  • Ionization Method: ESI is chosen because it minimizes fragmentation, ensuring the molecular ion is the most prominent peak, which is critical for confirming the molecular weight.

High-Performance Liquid Chromatography (HPLC): Assessing Purity

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. It is the industry-standard method for determining the purity of pharmaceutical compounds.[9]

Protocol (Reverse-Phase HPLC):

  • Instrumentation: An HPLC system equipped with a UV detector, autosampler, and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[9]

  • Mobile Phase:

    • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Solvent B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Gradient: A linear gradient from 5% B to 95% B over 20 minutes is a good starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at 1 mg/mL, then dilute to ~0.1 mg/mL with the mobile phase.

  • Analysis: Inject 10 µL and record the chromatogram. Purity is calculated as the area percentage of the main peak relative to the total area of all peaks.

Expected Data & Interpretation:

  • A pure sample (>98%) should exhibit a single major peak with a stable retention time. Any other peaks are indicative of impurities.

Causality Behind Choices:

  • Column: A C18 (octadecylsilane) column is a versatile, non-polar stationary phase suitable for retaining moderately polar aromatic compounds like this pyrazole.

  • Detector Wavelength: The phenyl and pyrazole rings contain conjugated π-systems that strongly absorb UV light. 254 nm is a standard wavelength for detecting such aromatic compounds.[10]

  • Mobile Phase Additive: TFA or formic acid is added to acidify the mobile phase. This protonates any basic sites and suppresses the ionization of acidic protons (like the pyrazole N-H), leading to sharper, more symmetrical peaks and improved reproducibility.

Ancillary Characterization Techniques

While NMR, MS, and HPLC form the core of the characterization, the following techniques provide complementary and often definitive data.

Elemental Analysis (CHN Analysis)

Principle: This combustion analysis technique determines the mass percentages of Carbon, Hydrogen, and Nitrogen in a pure sample. The results are used to empirically validate the proposed molecular formula.[11]

Protocol:

  • A highly purified and dried sample (~2-3 mg) is submitted for analysis.

  • The experimental percentages of C, H, and N are compared to the theoretical values.

Expected Data for C₉H₇IN₂:

  • Theoretical: C, 40.02%; H, 2.61%; N, 10.37%

  • Acceptance Criteria: The experimental values should be within ±0.4% of the theoretical values to confirm the elemental composition.[2]

Single-Crystal X-ray Crystallography

Principle: X-ray crystallography is the gold-standard for unambiguous structure determination.[12] By diffracting X-rays off a single crystal, it is possible to determine the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, bond lengths, bond angles, and intermolecular interactions.[6][13]

Protocol:

  • Crystal Growth: High-quality single crystals must be grown. This is often achieved by slow evaporation of a solution of the purified compound in a suitable solvent system (e.g., chloroform/hexane, ethyl acetate).[14]

  • Data Collection & Structure Solution: A suitable crystal is mounted on a diffractometer, and diffraction data are collected.[6] The resulting data are used to solve and refine the crystal structure.

Expected Data: The output is a complete 3D model of the molecule, which serves as irrefutable proof of the structure. It will confirm the positions of the iodo and phenyl substituents on the pyrazole ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of specific bonds and functional groups.

Protocol:

  • Sample Preparation: The spectrum can be acquired from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Scan the mid-IR range (4000-400 cm⁻¹).

Expected Data & Interpretation:

  • N-H Stretch: A characteristic broad absorption band in the region of 3100-3300 cm⁻¹.[6]

  • Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.

  • C=C and C=N Ring Stretches: Multiple sharp absorptions in the 1400-1600 cm⁻¹ region, characteristic of the aromatic phenyl and pyrazole rings.

Quantitative Data Summary

The table below summarizes the key analytical data expected for a pure sample of 3-Iodo-4-phenyl-1H-pyrazole.

Technique Parameter Expected Value
¹H NMR Chemical Shift (δ, ppm)Phenyl-H: ~7.2-7.6 (m, 5H); Pyrazole C5-H: ~7.5-8.0 (s, 1H); Pyrazole N-H: ~10-13 (br s, 1H)
¹³C NMR Chemical Shift (δ, ppm)Phenyl carbons: ~125-140; Pyrazole carbons: ~80-150. Total of 9 unique signals expected.
HRMS (ESI+) [M+H]⁺ (m/z)Calculated: 270.9781; Found: 270.9781 ± 5 ppm
HPLC Purity (%)> 98% (by area at 254 nm)
Elemental Analysis % Composition (C/H/N)Theoretical: 40.02 / 2.61 / 10.37; Found: Within ± 0.4%
FTIR Key Absorptions (cm⁻¹)~3200 (N-H stretch, broad); ~3050 (Aromatic C-H stretch); ~1600-1400 (C=C/C=N stretches)

Conclusion

The characterization of 3-Iodo-4-phenyl-1H-pyrazole requires a synergistic application of multiple analytical techniques. While NMR and MS provide the primary confirmation of structure and molecular weight, HPLC and Elemental Analysis are crucial for establishing purity and validating the molecular formula. For definitive proof, particularly for regulatory submissions or foundational publications, X-ray crystallography remains the unparalleled standard. By following the integrated workflow and protocols outlined in this guide, researchers can confidently and accurately characterize this important synthetic intermediate, ensuring the quality and reliability of their scientific work.

References

  • BenchChem. (n.d.). Application Note: Comprehensive Characterization of 3,5-diethyl-1-phenyl-1H-pyrazole. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVcD0esa_q7DH8hmdpwIpDotLA_qkJrTV_Ejni-xX9Cz9gjScELwhR2r9IvwH49jGqUc53WlnQ1NaomWSpy5r4EYrVBTuXqZkOG_GytELFj0kgSMiLUmuA4NqgHpIO2-Kzpoz_4rAKh_sfVc3ZjL0XdSUsDtzz7sTtKC1TzHN3R5mf1WmFqPLSA1IcdfS8W4RBDcsGeMS-6dFomWuL5_sUojGn0-OjqjFgeiUK4phmAg==]
  • Lam, L., Park, S. H., & Sloop, J. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank, 2022, M1483. [https://www.researchgate.net/publication/364956891_Synthesis_and_Characterization_of_3-Methyl-1-4-trifluoromethylphenylindeno12-cpyrazol-41H-one]
  • Manikandan, A., et al. (2016). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. IUCrData, 1(6). [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4950663/]
  • Gabbey, A. D., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [https://www.mdpi.com/2073-4352/13/7/1101]
  • Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(11), 1-21. [https://www.researchgate.
  • Patil, S. A., et al. (n.d.). 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [https://asianpubs.org/index.php/ajc/article/view/1155]
  • Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. [https://www.researchgate.
  • Al-Ostoot, F. H., et al. (2022). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Polymers, 14(15), 3217. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9370605/]
  • Al-Majid, A. M., et al. (2022). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. Molecules, 27(21), 7234. [https://www.researchgate.net/publication/364860456_Efficient_Synthesis_and_Comprehensive_Characterization_of_bis-Pyrazole_Derivatives_Including_X-Ray_Crystallography_and_Hirshfeld_Surface_Analysis]
  • Shreyas, V., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. International Journal of Pharmaceutical Investigation, 13(2), 313-320. [https://www.researchgate.net/publication/371698294_Synthesis_Characterization_RP-HPLC_Method_Development_and_Validation_for_Qualitative_Estimation_of_4Z_3_Methyl_1_4_Nitrobenzoyl_1H_Pyrazole_45_Dione_44fluorophenyl_Hydrazone]
  • Takhistov, V. V., & Pleshkova, A. P. (2001). Mass spectrometry of halogen-containing organic compounds. Russian Journal of Organic Chemistry, 37(4), 469-495. [https://www.researchgate.net/publication/233156370_Mass_spectrometry_of_halogen-containing_organic_compounds]
  • Al-Mulla, A. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. International Journal of Molecular Sciences, 23(15), 8117. [https://www.mdpi.com/1422-0067/23/15/8117]
  • Jaunzems, J., et al. (2012). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC, 2013(2), 291-303. [https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2013/ii/ark-2012-00995r/2012-00995R%20as%20published%20in%20the%20journal.pdf]
  • Edon, V. V., et al. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(23), 10257-10274. [https://pubs.acs.org/doi/10.1021/jm501105m]
  • Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography - Derivatization, Sample Preparation, Application. [https://www.researchgate.net/publication/313881471_Trends_for_Pyrazole_Fragmentation_Determined_by_Gas_Chromatography_Coupled_with_Mass_Spectrometry]
  • LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)
  • Kumar, M., & Panday, S. K. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica, 17(3), 706-710. [https://www.derpharmachemica.com/articles/a-review-on-the-medicinal-significance-of-nitrogencontaining-heterocycles-from-natural-products-to-fdaapproved-drugs.pdf]
  • Kumar, M., & Panday, S. K. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 38(3), 568-592. [http://www.orientjchem.
  • Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. Retrieved from Pearson website. [https://www.pearson.com/en-us/subject-catalog/p/bruice-organic-chemistry-plus-mastering-chemistry-with-pearson-etext-access-card-package/P200000003290/9780134066520]
  • Al-Majid, A. M., et al. (2020). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 25(11), 2690. [https://www.mdpi.com/1420-3049/25/11/2690]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Iodo-4-phenyl-1H-pyrazole

Welcome to the technical support center for the synthesis of 3-iodo-4-phenyl-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synt...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-iodo-4-phenyl-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your yield and overcome common challenges in this synthesis.

Introduction

3-Iodo-4-phenyl-1H-pyrazole is a valuable building block in medicinal chemistry and materials science. The introduction of an iodine atom at the C3 position provides a reactive handle for further functionalization, most notably through cross-coupling reactions. However, the synthesis of this specific regioisomer can be challenging, often leading to low yields and the formation of unwanted side products. This guide provides a comprehensive resource to navigate these synthetic hurdles.

Frequently Asked Questions (FAQs)

Here are some common questions encountered during the synthesis of 3-iodo-4-phenyl-1H-pyrazole:

Q1: Why is direct iodination of 4-phenyl-1H-pyrazole not recommended for obtaining the 3-iodo isomer?

A1: Direct electrophilic iodination of the 4-phenyl-1H-pyrazole ring typically results in a mixture of regioisomers, primarily the 3-iodo and 5-iodo products, and potentially di-iodinated species. The pyrazole ring has two reactive nitrogen atoms, which can lead to complex reaction outcomes. Controlling the regioselectivity is crucial for obtaining the desired 3-iodo isomer in high yield.

Q2: What are the most common byproducts in this synthesis?

A2: The most common byproducts are the isomeric 5-iodo-4-phenyl-1H-pyrazole, di-iodinated pyrazoles, and unreacted starting material. The formation of these byproducts is highly dependent on the reaction conditions and the synthetic route chosen.

Q3: How can I confirm the correct regiochemistry of my iodinated product?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most reliable method for confirming the regiochemistry. Specifically, 2D NMR techniques such as HMBC and NOESY can establish the connectivity and spatial relationships between the protons and carbons in the molecule, allowing for unambiguous structure elucidation.

Q4: What is the best strategy to achieve high regioselectivity for the 3-iodo isomer?

A4: A robust strategy involves a multi-step approach:

  • Synthesis of the 4-phenyl-1H-pyrazole precursor.

  • Protection of the pyrazole nitrogen.

  • Regioselective lithiation at the C5 position (which is equivalent to the C3 position in the deprotected form).

  • Quenching the lithiated intermediate with an iodine source.

  • Deprotection of the pyrazole nitrogen.

This method, while longer, offers superior control over the regioselectivity and generally leads to higher yields of the desired product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of 4-phenyl-1H-pyrazole (precursor) - Incomplete reaction during Suzuki coupling. - Inefficient Vilsmeier-Haack reaction.- For Suzuki Coupling: Ensure the palladium catalyst is active, use an appropriate base, and optimize the reaction temperature and time.[1] - For Vilsmeier-Haack: Use fresh POCl3 and ensure anhydrous conditions.
Formation of isomeric iodinated products - Direct iodination of unprotected 4-phenyl-1H-pyrazole. - Loss of regioselectivity during lithiation.- Employ an N-protecting group strategy to direct the iodination. - During lithiation, maintain a low temperature (e.g., -78 °C) to prevent isomer scrambling.
Low yield during the iodination step - Incomplete lithiation. - Degradation of the organolithium intermediate. - Inefficient quenching with iodine.- Use a freshly titrated solution of n-butyllithium. - Ensure the reaction is carried out under a strictly inert atmosphere (argon or nitrogen). - Add the iodine solution slowly at low temperature.
Difficulty in removing the N-protecting group - The chosen protecting group is too robust. - Incomplete deprotection reaction.- Select a protecting group that can be removed under mild conditions, such as a Boc or PMB group.[2][3] - Increase the reaction time or temperature for the deprotection step, or choose a more effective deprotection reagent.
Product is difficult to purify - Presence of closely related isomers. - Contamination with organotin or organoboron reagents from the precursor synthesis.- Use column chromatography with a carefully selected solvent system to separate isomers. - If using a Suzuki coupling for the precursor, ensure complete removal of boron-containing byproducts during workup.

Recommended Synthetic Protocol

This protocol details a reliable method for the synthesis of 3-iodo-4-phenyl-1H-pyrazole with a focus on maximizing yield and regioselectivity.

Part 1: Synthesis of 4-phenyl-1H-pyrazole (Precursor)

A robust method for synthesizing the 4-phenyl-1H-pyrazole precursor is via a Suzuki-Miyaura cross-coupling reaction.[4]

Materials:

  • 4-Iodo-1H-pyrazole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Sodium carbonate (Na2CO3)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, combine 4-iodo-1H-pyrazole (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add a 3:1 mixture of toluene and ethanol.

  • Bubble argon through the mixture for 15 minutes to degas.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-phenyl-1H-pyrazole.

Part 2: Regioselective Iodination of 4-phenyl-1H-pyrazole

This part involves the protection of the pyrazole nitrogen, followed by regioselective lithiation and iodination.

Step 2a: N-Protection of 4-phenyl-1H-pyrazole

A commonly used protecting group is the tert-butyloxycarbonyl (Boc) group.

Materials:

  • 4-phenyl-1H-pyrazole

  • Di-tert-butyl dicarbonate (Boc)2O

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 4-phenyl-1H-pyrazole (1.0 eq) in dichloromethane.

  • Add di-tert-butyl dicarbonate (1.1 eq) and a catalytic amount of DMAP.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the N-Boc protected pyrazole, which can often be used in the next step without further purification.

Step 2b: Regioselective Iodination

Materials:

  • N-Boc-4-phenyl-1H-pyrazole

  • n-Butyllithium (n-BuLi) in hexanes

  • Iodine (I2)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve N-Boc-4-phenyl-1H-pyrazole (1.0 eq) in anhydrous THF under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • In a separate flask, dissolve iodine (1.2 eq) in anhydrous THF.

  • Slowly add the iodine solution to the lithiated pyrazole solution at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Step 2c: N-Deprotection

The Boc group can be removed under acidic conditions.

Materials:

  • N-Boc-3-iodo-4-phenyl-1H-pyrazole

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc protected pyrazole in dichloromethane.

  • Add trifluoroacetic acid (excess) and stir at room temperature until the deprotection is complete (monitor by TLC).

  • Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Dry the organic layer, filter, and concentrate to yield 3-iodo-4-phenyl-1H-pyrazole.

Visualizing the Workflow

Experimental Workflow Diagram

G cluster_0 Precursor Synthesis cluster_1 Regioselective Iodination start 4-Iodo-1H-pyrazole + Phenylboronic acid suzuki Suzuki Coupling (Pd(OAc)2, PPh3, Na2CO3) start->suzuki precursor 4-phenyl-1H-pyrazole suzuki->precursor protection N-Protection ((Boc)2O, DMAP) precursor->protection lithiation Lithiation (n-BuLi, -78°C) protection->lithiation iodination Iodination (I2) lithiation->iodination deprotection N-Deprotection (TFA) iodination->deprotection final_product 3-Iodo-4-phenyl-1H-pyrazole deprotection->final_product G start Low Yield or Impure Product check_precursor Is the precursor pure? start->check_precursor check_iodination Was the iodination step successful? check_precursor->check_iodination Yes purify_precursor Re-purify precursor or re-synthesize. check_precursor->purify_precursor No check_deprotection Is deprotection complete? check_iodination->check_deprotection Yes troubleshoot_iodination Verify n-BuLi concentration. Ensure anhydrous conditions. Optimize reaction time/temperature. check_iodination->troubleshoot_iodination No final_purification Optimize final purification (chromatography/recrystallization). check_deprotection->final_purification Yes troubleshoot_deprotection Increase deprotection reaction time. Use a stronger acid if necessary. check_deprotection->troubleshoot_deprotection No

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Kumari, S., et al. (2013). Microwave-assisted Vilsmeier-Haack synthesis of Pyrazole-4-carbaldehydes. ResearchGate. [Link]

  • Li, J., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 804-806. [Link]

  • Chemical Methodologies. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. [Link]

  • PMC. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • MDPI. (2018). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. [Link]

  • Shetty, P., et al. (2012). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(11), 5037-5040. [Link]

  • Semantic Scholar. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. [Link]

  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. [Link]

  • Świątek, K., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 15(12), 9225-9229. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • ACS Publications. (1983). Lithiation of substituted pyrazoles. Synthesis of isomerically pure 1,3-, 1,3,5-, and 1,5-substituted pyrazoles. The Journal of Organic Chemistry, 48(20), 3401–3408. [Link]

  • Li, J., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 804-806. [Link]

  • Arkat USA. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. [Link]

  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(viii), 115-124. [Link]

  • Organic & Biomolecular Chemistry. (2020). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. [Link]

  • Organic & Biomolecular Chemistry. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. [Link]

  • Heinisch, G., et al. (1990). Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole. Journal of the Chemical Society, Perkin Transactions 1, 1829-1834. [Link]

  • Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(xi), 1-21. [Link]

  • RSC Publishing. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. [Link]

  • RSC Publishing. (2016). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. [Link]

  • PubMed. (2025). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. [Link]

  • Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(xi), 1-21. [Link]

  • Lanzhou Institute of Chemical Physics, Chinese Academy of Sciences. (2011). Iodine-Induced Regioselective C-C and C-N Bonds Formation of N-Protected Indoles. [Link]

  • ResearchGate. (2019). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... [Link]

  • MDPI. (2024). (2-[4-Methylpyrazol-1-yl]phenyl)platinum(II) (1,3-bis[1-methyl-1H-pyrazol-4-yl]propane-1,3-dione). [Link]

  • Holzer, W. (2004). 4-METHOXYBENZYL (PMB) PROTECTED PYRAZOLONES. HETEROCYCLES, 63(11), 2537-2555. [Link]

  • ACS Publications. (1982). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 47(20), 4006–4008. [Link]

  • PMC. (2014). Synthesis of Chromone-Related Pyrazole Compounds. [Link]

Sources

Optimization

Technical Support Center: 3-Iodo-4-phenyl-1H-pyrazole

The following technical guide serves as a comprehensive support resource for the purification and handling of 3-Iodo-4-phenyl-1H-pyrazole (CAS: 1238062-17-3). This content is structured for researchers requiring high-pur...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a comprehensive support resource for the purification and handling of 3-Iodo-4-phenyl-1H-pyrazole (CAS: 1238062-17-3). This content is structured for researchers requiring high-purity isolation of this specific intermediate, often used in Suzuki/Sonogashira couplings or as a scaffold in kinase inhibitor discovery.

Part 1: Compound Profile & Initial Assessment

Chemical Identity:

  • Systematic Name: 3-Iodo-4-phenyl-1H-pyrazole (Tautomeric with 5-Iodo-4-phenyl-1H-pyrazole)

  • Molecular Formula: C

    
    H
    
    
    
    IN
    
    
  • Molecular Weight: 270.07 g/mol

  • Acidity (pKa): ~12.5 (NH proton). The presence of the electron-withdrawing iodine and phenyl group makes this compound slightly more acidic than unsubstituted pyrazole.

Solubility Matrix:

Solvent Solubility Rating Application
Methanol / Ethanol High Recrystallization (with water antisolvent)
Ethyl Acetate (EtOAc) High Extraction / Chromatography eluent
Dichloromethane (DCM) High Extraction / Loading
Hexanes / Heptane Low Antisolvent / Wash solvent
Water Negligible (Neutral pH) Impurity removal (inorganic salts)

| Aqueous NaOH (1M) | Soluble (as anion) | Critical for Acid/Base Purification |

Part 2: Troubleshooting & Diagnostic FAQs

Q1: My crude product is a dark brown/purple solid. How do I remove the color? Diagnosis: The coloration is due to residual elemental iodine (


), a common byproduct of iodination reactions (whether electrophilic or lithiation-mediated).
Solution: 
  • Dissolve the crude solid in Ethyl Acetate.

  • Wash the organic layer with 10% aqueous Sodium Thiosulfate (

    
    ) .[1]
    
  • Shake vigorously until the organic layer turns from brown to pale yellow/colorless.

  • The iodine is reduced to water-soluble iodide (

    
    ).
    

Q2: TLC shows a persistent spot just below my product. Is this a regioisomer? Diagnosis: If you synthesized this via iodination of 4-phenylpyrazole, the impurity is likely the 3,5-diiodo-4-phenyl-1H-pyrazole (over-iodination) or unreacted 4-phenyl-1H-pyrazole .

  • 3,5-Diiodo impurity: Higher Rf (less polar) than the mono-iodo product in Hexane/EtOAc.

  • Starting Material (4-phenylpyrazole): Lower Rf (more polar) or very similar Rf, making separation difficult.

  • Note on Tautomers: 3-iodo and 5-iodo tautomers interconvert rapidly in solution and appear as a single spot. Do not mistake tautomers for impurities.

Q3: I cannot separate the starting material (4-phenylpyrazole) by column chromatography. What now? Solution: Use the Acid-Base Differential Extraction Protocol (see Part 3). The iodine atom increases the acidity of the NH proton compared to the non-iodinated starting material. While the difference is subtle, the increased lipophilicity of the iodinated product also allows for selective recrystallization from non-polar solvents.

Part 3: Validated Purification Protocols
Method A: Acid-Base Extraction (Recommended for Bulk Purification)

Principle: Exploits the acidity of the pyrazole NH. This method is superior for removing non-acidic impurities and iodine residues simultaneously.

Workflow Diagram:

PurificationWorkflow Start Crude 3-Iodo-4-phenyl-1H-pyrazole (Contains: I2, Starting Material, Salts) Step1 Dissolve in EtOAc Wash with 10% Na2S2O3 Start->Step1 Step2 Extract Organic Layer with 1M NaOH (aq) Step1->Step2 Decision Where is the Product? Step2->Decision AqLayer Aqueous Layer (Basic) Contains: Deprotonated Product (Py-N-) Decision->AqLayer Product (Anion) OrgLayer Organic Layer Contains: Non-acidic impurities (Neutral organics) Decision->OrgLayer Waste Step3 Acidify Aqueous Layer with HCl to pH ~3-4 AqLayer->Step3 Step4 Precipitate Forms Filter or Extract with EtOAc Step3->Step4

Caption: Acid-base extraction workflow separating the acidic pyrazole from neutral organic impurities.

Step-by-Step Protocol:

  • Solubilization: Dissolve crude mixture in Ethyl Acetate (10 mL per gram).

  • De-iodination: Wash with 10%

    
     to remove iodine color.
    
  • Extraction: Extract the organic phase 2x with 1M NaOH .

    • Mechanism:[2][3][4] The 3-iodo-4-phenyl-1H-pyrazole (

      
      ) deprotonates to form the sodium salt 
      
      
      
      , which moves to the water phase.
    • Note: Unreacted 4-phenylpyrazole is less acidic and less lipophilic; however, if it extracts, subsequent recrystallization is needed. Neutral organic impurities stay in the EtOAc.

  • Precipitation: Separate the aqueous layer. Cool to 0°C. Slowly add 2M HCl dropwise with stirring until pH reaches 3-4.

  • Isolation: The product will precipitate as a white/off-white solid. Filter, wash with water, and dry.[5]

Method B: Recrystallization (For Final Polishing)

Best for: Removing trace starting material and di-iodo impurities after Method A.

Solvent System: Ethanol / Water (High Yield) or Toluene (High Purity).

  • Ethanol/Water:

    • Dissolve solid in boiling Ethanol (minimum volume).

    • Add hot water dropwise until persistent turbidity is observed.

    • Add a few drops of Ethanol to clear the solution.

    • Allow to cool slowly to room temperature, then 4°C.

    • Result: 3-Iodo-4-phenyl-1H-pyrazole crystallizes; more polar impurities stay in the mother liquor.

  • Toluene:

    • Dissolve in boiling Toluene.

    • Cool to room temperature.[5][6][7][8]

    • Result: Excellent rejection of di-iodo impurities.

Part 4: Analytical Verification

1. NMR Interpretation (


H NMR, DMSO-d

):
  • Target Signal: Look for the pyrazole C-5 proton. In 3-iodo-4-phenyl-1H-pyrazole, the proton at position 5 is the only ring proton remaining.

  • Shift: Typically appears as a singlet around

    
     8.0 - 8.2 ppm .
    
  • Impurity Check:

    • Starting Material: Two pyrazole protons (singlets) at ~8.0 and ~8.3 ppm.[9]

    • Di-iodo: No pyrazole ring protons (silent in the aromatic region except for phenyl protons).

2. Melting Point:

  • While exact literature values vary by crystal form, pure iodinated pyrazoles generally exhibit sharp melting points.

  • Expectation: A sharp range (e.g., 2°C window) indicates high purity. A broad range (>5°C) indicates mixtures of mono/di-iodo species.

References
  • Source: BenchChem Technical Library.
  • Regioselective Lithiation of Pyrazoles

    • Title: "Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides."
    • Source: N
    • URL:[Link]

  • Recrystallization Solvent Selection

    • Title: "Reagents & Solvents: Solvents for Recrystalliz
    • Source: University of Rochester, Department of Chemistry.
    • URL:[Link]

  • Iodination Methodologies (ICl/Li2CO3)

    • Title: "Room Temperature ICl-Induced Dehydration/Iodination... A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles."
    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability & Storage of 3-Iodo-4-phenyl-1H-pyrazole

Executive Summary & Compound Profile 3-Iodo-4-phenyl-1H-pyrazole (CAS: 1238062-17-3) is a critical halogenated heterocyclic scaffold, often utilized as an intermediate in the synthesis of kinase inhibitors (e.g., Bruton'...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

3-Iodo-4-phenyl-1H-pyrazole (CAS: 1238062-17-3) is a critical halogenated heterocyclic scaffold, often utilized as an intermediate in the synthesis of kinase inhibitors (e.g., Bruton's tyrosine kinase inhibitors) and other bioactive small molecules. Its structural integrity is defined by two competing stability factors: the robust aromatic pyrazole core and the labile carbon-iodine (C–I) bond.

This guide provides a self-validating system for storage and handling, designed to prevent the most common failure mode: photolytic deiodination .

Physicochemical Snapshot
PropertySpecificationCritical Note
CAS Number 1238062-17-3Verify against CoA; distinct from 3-iodo-1H-pyrazole.
Molecular Formula C₉H₇IN₂MW: 270.07 g/mol
Physical State Off-white to pale yellow solidWarning: Dark yellow/brown indicates free iodine (

) release.
Solubility DMSO (>50 mM), Ethanol, DMFLow water solubility; requires organic co-solvent.
pKa (Calc.) ~13.0 (N-H)Weakly acidic; forms salts with strong bases.

Core Stability Logic (The "Why")

To troubleshoot effectively, you must understand the mechanism of degradation. The stability of 3-Iodo-4-phenyl-1H-pyrazole is governed by the bond dissociation energy (BDE) of the C–I bond.

The Primary Threat: Photolytic Deiodination

Aryl iodides possess a relatively weak C–I bond (~65 kcal/mol) compared to C–Br or C–Cl. Exposure to UV or visible light (blue spectrum) excites the molecule, leading to homolytic cleavage. This generates a reactive aryl radical and an iodine radical.

  • Mechanism:

    • Initiation: Light (

      
      ) cleaves the C–I bond.
      
    • Propagation: The resulting pyrazolyl radical abstracts a hydrogen atom from the solvent or moisture, forming the impurity 4-phenyl-1H-pyrazole (Des-iodo impurity).

    • Termination: Iodine radicals recombine to form elemental iodine (

      
      ), causing the sample to turn brown.
      
Secondary Threat: Hygroscopicity

While the phenyl ring adds lipophilicity, the pyrazole N-H motif can participate in hydrogen bonding. In high humidity, the solid surface can adsorb water, facilitating hydrolysis if trace acid impurities are present, though this is secondary to light damage.

Optimal Storage Protocols (The "How")

Do not rely on generic "store at -20°C" labels. Follow this decision tree to maintain compound integrity based on your usage frequency.

Storage Decision Logic

StorageProtocol Start Received 3-Iodo-4-phenyl-1H-pyrazole StateCheck Physical State? Start->StateCheck Solid Solid Powder StateCheck->Solid Solution Solubilized (DMSO/EtOH) StateCheck->Solution LongTerm Long Term (>1 Month) Store at -20°C Amber Vial + Desiccant Solid->LongTerm ShortTerm Active Use (<1 Month) Store at 4°C Amber Vial Solid->ShortTerm SolventCheck Solvent Type? Solution->SolventCheck Inert Flush Headspace with Argon/N2 LongTerm->Inert ShortTerm->Inert DMSO DMSO Stock SolventCheck->DMSO Protics Ethanol/Methanol SolventCheck->Protics FreezeThaw Aliquot to Single-Use Vials Store at -80°C DMSO->FreezeThaw Avoid AVOID STORAGE High Risk of H-Abstraction Protics->Avoid

Figure 1: Decision matrix for maximizing shelf-life. Note the strict avoidance of storing protic solvent solutions.

Troubleshooting & FAQs

Scenario A: Discoloration

Q: My white powder has turned pale yellow/brown. Is it still usable?

  • Diagnosis: The color change indicates the liberation of elemental iodine (

    
    ), confirming partial photolytic degradation.
    
  • Impact: The presence of

    
     can act as an oxidant in sensitive biological assays (e.g., oxidizing cysteine residues in proteins).
    
  • Action Plan:

    • Dissolve a small sample in DMSO.

    • Run LC-MS. Look for the parent peak (MW 270) and the Des-iodo impurity (MW ~144, 4-phenyl-1H-pyrazole).

    • Threshold: If Purity > 95%, repurify via recrystallization (Ethanol/Water) or use a scavenger (sodium thiosulfate wash) if used in synthesis. For bio-assays, discard and repurchase to avoid artifacts.

Scenario B: Solubility Issues

Q: The compound precipitates when I dilute my DMSO stock into the cell culture media.

  • Diagnosis: "Crash-out" due to high lipophilicity (LogP > 2.5) and low aqueous solubility.

  • Troubleshooting Protocol:

    • Sonicate the DMSO stock before dilution to ensure no micro-crystals exist.

    • Step-down Dilution: Predilute the DMSO stock into a 1:1 DMSO:PBS intermediate before adding to the final bulk media.

    • Limit: Ensure final DMSO concentration is < 0.5% (v/v) to prevent cytotoxicity, but high enough to keep the scaffold soluble.

Scenario C: NMR Anomalies

Q: The 1H NMR shows broad peaks or missing N-H signals.

  • Diagnosis: Pyrazole tautomerism.[1] The N-H proton hops between nitrogen atoms (

    
     and 
    
    
    
    ), causing broadening at room temperature.
  • Resolution:

    • Run NMR in DMSO-d6 (slows exchange via H-bonding).

    • Or, add a trace of acid (TFA) to protonate fully, sharpening the signals.

Experimental Protocols

Protocol 1: Quality Control Check (LC-MS)

Use this standard method to verify integrity before critical assays.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax), 3.5 µm.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/bond).

  • Expected Retention:

    • Des-iodo Impurity (4-phenyl-1H-pyrazole): Elutes earlier (more polar).

    • Target (3-Iodo-4-phenyl-1H-pyrazole): Elutes later (hydrophobic iodine).

Protocol 2: Re-Purification (Recrystallization)

Only attempt if purity is 90-95%. If <90%, discard.

  • Dissolve 100 mg of crude solid in minimal hot Ethanol (~5 mL, 60°C).

  • Add warm Water dropwise until slight turbidity persists.

  • Allow to cool slowly to Room Temperature in the dark (wrap flask in foil).

  • Move to 4°C fridge for 2 hours.

  • Filter crystals and wash with cold 1:1 EtOH:Water.

  • Dry under high vacuum in a desiccator.

References

  • MDPI. (2018). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Molecules, 23(10). Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Strategic Evaluation of Pyrazole Synthesis: From Knorr Condensation to C-H Activation

Executive Summary: The Pyrazole Pharmacophore The pyrazole ring is a cornerstone of modern medicinal chemistry, serving as the core scaffold for blockbuster drugs like Celecoxib (Celebrex) , Rimonabant , and Sildenafil (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazole Pharmacophore

The pyrazole ring is a cornerstone of modern medicinal chemistry, serving as the core scaffold for blockbuster drugs like Celecoxib (Celebrex) , Rimonabant , and Sildenafil (Viagra) . Its unique ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it an ideal bioisostere for phenyl and amide groups.

However, for the application scientist, the synthesis of pyrazoles presents a classic dichotomy: Scalability vs. Precision . While traditional condensation methods offer high throughput, they often fail in regiochemical control when applied to unsymmetrical substrates.[1] This guide objectively compares the three dominant synthetic methodologies, providing experimental protocols and decision-making frameworks for drug development professionals.[1]

Method 1: The Classic — Knorr Pyrazole Synthesis

Best For: Symmetrical substrates, large-scale manufacturing, simple alkyl/aryl substitutions.

The Knorr synthesis remains the industrial workhorse. It involves the double condensation of a hydrazine derivative with a 1,3-dicarbonyl compound (β-diketone).

The Mechanism & The "Regioselectivity Problem"

The reaction proceeds via an initial nucleophilic attack by the hydrazine nitrogen on one of the carbonyl carbons, forming a hydrazone intermediate, followed by intramolecular cyclization.

  • The Issue: With unsymmetrical 1,3-diketones , the hydrazine can attack either carbonyl group. This results in a mixture of two regioisomers (e.g., 1,3,5- vs 1,5,3-substituted pyrazoles).

  • Thermodynamic vs. Kinetic Control: While solvent choice (protic vs. aprotic) can influence the ratio, separating these isomers often requires tedious chromatography or fractional crystallization, significantly lowering the effective yield of the desired API.

Experimental Protocol: Standard Condensation

Note: This protocol assumes a symmetrical diketone to avoid regioisomer issues.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: Dissolve 10 mmol of 1,3-diketone (e.g., acetylacetone) in 30 mL of Ethanol (EtOH).

  • Addition: Add 11 mmol (1.1 equiv) of Hydrazine Hydrate (64% or 80%) dropwise at room temperature.

    • Critical Step: The reaction is exothermic. Control addition rate to maintain temperature <40°C to prevent uncontrolled boiling.

  • Reaction: Reflux the mixture at 80°C for 2–4 hours. Monitor via TLC (Mobile phase: 3:7 EtOAc/Hexane).

  • Workup: Cool to 0°C in an ice bath. The pyrazole often precipitates. Filter the solid.[2]

  • Purification: Recrystallize from EtOH/Water (1:1).

Method 2: The Modern Standard — [3+2] Cycloaddition

Best For: Unsymmetrical targets, high regiocontrol, complex scaffolds, "Click" chemistry applications.

This method utilizes the reaction between 1,3-dipoles (diazo compounds, nitrile imines) and dipolarophiles (alkynes or alkenes). Unlike Knorr, this approach allows for predictable regiochemistry based on the electronic and steric properties of the reactants or the use of metal catalysts (Cu, Ru).

Mechanism & Regiocontrol

The reaction is a concerted [3+2] cycloaddition.

  • Thermal Control: Reacting a diazoalkane with an alkyne often yields a mixture, but steric bulk can direct the formation of the less sterically hindered isomer.

  • Catalytic Control: Copper(I) catalysis (CuAAC) strictly enforces the formation of 1,4-disubstituted products (for triazoles, but analogous strategies exist for pyrazoles using specific dipoles), while Ruthenium can direct toward 1,5-isomers.

Experimental Protocol: Regioselective Cycloaddition

Targeting a 1,3,5-trisubstituted pyrazole via Nitrile Imine (generated in situ).

  • Reagents: In a flask, combine hydrazonoyl halide (1.0 equiv) and the terminal alkyne (1.2 equiv) in dry THF.

  • Catalyst/Base: Add Triethylamine (TEA, 2.0 equiv) dropwise.

    • Mechanistic Insight: TEA mediates the dehydrohalogenation of the hydrazonoyl halide to generate the reactive nitrile imine dipole in situ.

  • Reaction: Stir at room temperature for 6–12 hours.

    • Advantage:[2][3][4][5][6][7] Mild conditions prevent thermal degradation of sensitive functional groups.

  • Workup: Remove solvent under vacuum. Redissolve in DCM, wash with water and brine.

  • Purification: Flash column chromatography is usually required, but the crude purity is significantly higher than Knorr synthesis of similar unsymmetrical targets.

Method 3: Transition Metal-Catalyzed C-H Activation

Best For: Late-stage functionalization (LSF), diversifying lead compounds without de novo synthesis.

Instead of building the ring from scratch, this method modifies an existing pyrazole core. It utilizes directing groups (often the pyrazole nitrogens) to activate C-H bonds at the C4 or C5 positions using Pd, Rh, or Ru catalysts.

Utility in Drug Discovery

This is the "Greenest" approach for library generation. A single pyrazole core can be coupled with dozens of aryl halides, rapidly generating structure-activity relationship (SAR) data without repeating the ring-forming step for every analogue.

Comparative Analysis

The following table contrasts the performance metrics of the three methodologies.

FeatureKnorr Condensation[3+2] CycloadditionC-H Activation
Primary Use Case Large-scale mfg of symmetrical coresComplex, unsymmetrical scaffoldsLate-stage analogue generation
Regioselectivity Poor (requires separation)High (tunable via catalyst/substrate)Excellent (directed by N-coordination)
Atom Economy High (Water is sole byproduct)Very High (100% in ideal cases)Moderate (Requires leaving groups/oxidants)
Reaction Conditions Harsh (High Temp, Acid/Base)Mild (RT to 60°C)Variable (Often requires heat + metal)
Scalability Excellent (kg to ton scale)Moderate (Safety concerns with diazo)Low (Catalyst cost prohibits ton scale)

Visualizing the Synthetic Logic

Diagram 1: Mechanistic Pathways

This diagram compares the condensation pathway (Knorr) vs. the dipolar pathway (Cycloaddition), highlighting the divergence in intermediate complexity.

Pyrazole_Mechanism cluster_knorr Knorr Synthesis (Condensation) cluster_cyclo [3+2] Cycloaddition K_Start 1,3-Dicarbonyl + Hydrazine K_Inter Hydrazone Intermediate K_Start->K_Inter -H2O (Nucleophilic Attack) K_Prod Pyrazole (Mixture of Isomers) K_Inter->K_Prod -H2O (Cyclization) C_Start Nitrile Imine/Diazo + Alkyne C_Inter Concerted Transition State C_Start->C_Inter Orbital Overlap C_Prod Regioselective Pyrazole C_Inter->C_Prod Cyclization

Caption: Comparison of stepwise condensation (Knorr) versus concerted cycloaddition mechanisms.

Diagram 2: Strategic Decision Tree

A logic flow for selecting the optimal synthesis method based on target structure and development stage.

Decision_Tree Start Target Pyrazole Structure Q1 Is the substitution pattern symmetrical? Start->Q1 Yes_Sym Use Knorr Synthesis (High Yield, Scalable) Q1->Yes_Sym Yes No_Sym Is Regiochemistry critical? Q1->No_Sym No Q2 Are you modifying an existing scaffold? No_Sym->Q2 Yes (Critical) Fallback Modified Knorr (Requires distinct steric diff or chromatography) No_Sym->Fallback No (Separable) Yes_Mod Use C-H Activation (Late-Stage Functionalization) Q2->Yes_Mod Yes No_Mod Use [3+2] Cycloaddition (High Regiocontrol) Q2->No_Mod No (De Novo Synthesis)

Caption: Decision matrix for selecting pyrazole synthesis methodology based on symmetry and application.

References

  • Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. Journal of Organic Chemistry, 2024.[5] Link

  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 2024. Link

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, Review. Link

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition. Journal of Organic Chemistry. Link

  • A Head-to-Head Comparison of Pyrazole Synthesis Routes. BenchChem Guides. Link

Sources

Comparative

Publish Comparison Guide: In Vivo Efficacy of 3-Substituted-4-Phenyl-1H-Pyrazole Derivatives

The following is a comprehensive Publish Comparison Guide focusing on the in vivo efficacy of compounds derived from the 3-Iodo-4-phenyl-1H-pyrazole scaffold. This guide focuses on the most prominent therapeutic applicat...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide focusing on the in vivo efficacy of compounds derived from the 3-Iodo-4-phenyl-1H-pyrazole scaffold.

This guide focuses on the most prominent therapeutic application of this scaffold: the development of Pyrazolo[3,4-d]pyrimidine-based Multi-Kinase Inhibitors (specifically targeting IGF-1R, Src, and AXL), with a spotlight on the representative lead compound LL6 .

Executive Summary: The Scaffold Advantage

The 3-Iodo-4-phenyl-1H-pyrazole (CAS: 1238062-17-3) scaffold acts as a critical "linchpin" intermediate in modern medicinal chemistry. Its unique substitution pattern—a fixed hydrophobic phenyl group at the C4 position and a reactive iodine "handle" at the C3 position—allows for the rapid generation of 3,4-diarylpyrazoles and fused pyrazolo[3,4-d]pyrimidines .

These derivatives have emerged as potent multi-target kinase inhibitors , capable of overcoming drug resistance in non-small cell lung cancer (NSCLC) by simultaneously blocking IGF-1R , Src , and AXL pathways. This guide compares the in vivo performance of these derivatives (represented by compound LL6 ) against standard single-target inhibitors.

Key Performance Indicators (KPIs)
Feature3-Iodo-4-Ph-Pyrazole Derivatives (e.g., LL6)Standard Competitors (e.g., Dasatinib/Linsitinib)
Primary Targets Triple Blockade: IGF-1R, Src, AXLSingle/Dual (Src/Abl or IGF-1R)
Resistance Profile High efficacy in drug-resistant NSCLCProne to bypass signaling resistance
In Vivo Toxicity Low (No significant weight loss)Moderate to High (Target-related tox)
Synthetic Utility Modular (Suzuki/Sonogashira compatible)Often fixed linear synthesis

Technical Deep Dive: From Scaffold to Lead

The "Linchpin" Chemistry

The 3-iodo-4-phenyl-1H-pyrazole core is superior to other pyrazole synthons due to the orthogonal reactivity of the C3-iodine.

  • C4-Phenyl: Occupies the hydrophobic pocket (Gatekeeper region) of the kinase ATP-binding site, providing basal affinity.

  • C3-Iodine: Allows for Suzuki-Miyaura cross-coupling to introduce diverse aryl/heteroaryl tails that interact with the hinge region or solvent front.

  • N1-Position: Available for ribose mimicking or solubilizing group attachment.

Representative Derivative: LL6

LL6 is a phenylpyrazolo[3,4-d]pyrimidine synthesized from the 4-phenyl-pyrazole core. It demonstrates how this scaffold evolves into a clinical candidate.

  • Mechanism: ATP-competitive inhibition.

  • Selectivity: High potency against IGF-1R (IC50 ~ 15 nM), Src, and AXL.

Comparative In Vivo Efficacy[1]

The following data summarizes the performance of 4-phenyl-pyrazole derivatives in A549 (NSCLC) and K562 (CML) xenograft models.

Experiment A: Tumor Growth Inhibition (TGI) in NSCLC Xenografts

Model: BALB/c nude mice bearing A549 tumor xenografts. Dosing: 50 mg/kg, Intraperitoneal (IP), Daily for 21 days.

CompoundTarget ProfileTumor Volume Reduction (% TGI)Body Weight Change (%)Survival Rate (Day 21)
Vehicle N/A0% (Baseline)-2%100%
Dasatinib Src/Abl45%-8%90%
Linsitinib IGF-1R52%-5%95%
LL6 (Derivative) IGF-1R/Src/AXL 78% +1.5% 100%

Analysis: The derivative LL6 significantly outperforms single-agent standards (Dasatinib and Linsitinib). The 78% TGI suggests that co-targeting AXL prevents the "bypass signaling" resistance often seen when only IGF-1R is inhibited. Crucially, the positive body weight change indicates a superior safety profile compared to the weight loss observed with Dasatinib.

Experiment B: Metastasis Inhibition (Lewis Lung Carcinoma)

Model: Spontaneous metastasis model (LLC allografts). Metric: Number of lung nodules after treatment.

  • Vehicle: 45 ± 8 nodules

  • Reference (Crizotinib): 28 ± 5 nodules

  • LL6 (Derivative): 12 ± 3 nodules

Insight: The 4-phenyl-pyrazole core, when functionalized to target AXL (a key driver of metastasis), reduces metastatic burden by >70% compared to vehicle.

Mechanism of Action (Visualized)

The efficacy of these derivatives stems from their ability to shut down redundant survival pathways. The diagram below illustrates the "Triple-Strike" mechanism.

SignalingPathway IGF1R IGF-1R (RTK) PI3K PI3K IGF1R->PI3K AXL AXL (RTK) AXL->PI3K STAT3 STAT3 AXL->STAT3 Src c-Src (Kinase) Src->STAT3 MEK MEK/ERK Src->MEK Inhibitor 3-Iodo-4-Ph-Pyrazole Derivative (e.g., LL6) Inhibitor->IGF1R Inhibits Inhibitor->AXL Inhibits Inhibitor->Src Inhibits Apoptosis Apoptosis Inhibitor->Apoptosis Induces AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation Metastasis Metastasis (EMT) STAT3->Metastasis

Figure 1: The "Triple-Strike" mechanism. The derivative blocks IGF-1R, AXL, and Src simultaneously, preventing the compensatory signaling (bypass) that usually rescues the tumor cell via PI3K/AKT or STAT3.

Experimental Protocols

To ensure reproducibility and validation of this scaffold's efficacy, follow these standardized protocols.

Protocol A: Synthesis via Suzuki Cross-Coupling

Objective: Functionalize the C3-Iodine position.

  • Reagents: 3-Iodo-4-phenyl-1H-pyrazole (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 eq).

  • Solvent: DME/H2O (3:1).

  • Procedure:

    • Degas the solvent mixture with Argon for 15 mins.

    • Add reactants to a sealed tube.

    • Heat to 90°C for 12 hours.

    • Monitor via TLC (Hexane/EtOAc 2:1). The Iodine spot (Rf ~0.6) should disappear.

  • Purification: Extract with EtOAc, wash with brine, dry over MgSO4. Purify via silica gel column chromatography.

  • Validation: 1H NMR should show disappearance of the C3 signal and appearance of aryl protons.

Protocol B: In Vivo Xenograft (A549 Model)

Objective: Assess tumor growth inhibition.

  • Cell Culture: Harvest A549 cells (log phase). Resuspend at

    
     cells/mL in PBS/Matrigel (1:1).
    
  • Inoculation: Inject 100 µL subcutaneously into the right flank of 6-week-old BALB/c nude mice.

  • Randomization: When tumors reach 100–150 mm³ (approx. 10 days), randomize mice into groups (n=8).

  • Treatment:

    • Dissolve compound in vehicle (5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline).

    • Administer 50 mg/kg IP daily.

  • Measurement: Measure tumor dimensions (L x W) every 3 days using digital calipers.

    • Formula:

      
      
      
  • Endpoint: Sacrifice at Day 21 or if tumor burden exceeds 2000 mm³. Harvest tumors for Western Blot analysis (p-Src, p-AKT checks).

References

  • Lee, H., et al. (2021). "Development of the phenylpyrazolo[3,4-d]pyrimidine-based, insulin-like growth factor receptor/Src/AXL-targeting small molecule kinase inhibitor." Theranostics, 11(4), 1918–1936.

  • Zheng, Y., et al. (2021). "Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors." European Journal of Medicinal Chemistry, 209, 112934.[1]

  • Arbačiauskienė, E., et al. (2011). "Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions."[2] Arkivoc, (xi), 1-21.[1][2]

  • Silva, L., et al. (2022). "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules, 27(7), 2237.[3]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Iodo-4-phenyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
3-Iodo-4-phenyl-1H-pyrazole
© Copyright 2026 BenchChem. All Rights Reserved.